11,12,15-Trihydroxyeicosatrienoic acid

Beschreibung

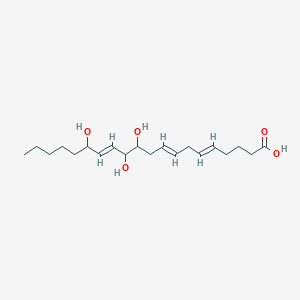

Structure

3D Structure

Eigenschaften

CAS-Nummer |

82144-59-0 |

|---|---|

Molekularformel |

C20H34O5 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

(5E,8E,13E)-11,12,15-trihydroxyicosa-5,8,13-trienoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-9-12-17(21)15-16-19(23)18(22)13-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4+,10-7+,16-15+ |

InChI-Schlüssel |

PRMWQIVYOYCJQC-DQHCSFNSSA-N |

SMILES |

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O |

Isomerische SMILES |

CCCCCC(/C=C/C(C(C/C=C/C/C=C/CCCC(=O)O)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O |

Synonyme |

11,12,15-TETA 11,12,15-trihydroxyeicosatrienoic acid |

Herkunft des Produkts |

United States |

Metabolic Fates and Catabolism of 11,12,15 Trihydroxyeicosatrienoic Acid

Enzymatic Degradation Pathways

The degradation of 11,12,15-THETA is presumed to follow the general catabolic pathways for fatty acids, primarily β-oxidation and ω-oxidation, to shorten its carbon chain and increase its water solubility for excretion.

β-Oxidation: This is a primary mitochondrial process for breaking down fatty acids. wikipedia.org In the context of hydroxylated eicosanoids, studies on compounds like 12-hydroxyeicosatetraenoic acid (12-HETE) have shown that they undergo β-oxidation. nih.gov This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid, leading to the formation of shorter-chain derivatives. wikipedia.org For 11,12,15-THETA, this pathway would result in the generation of truncated, more polar metabolites.

ω-Oxidation: This alternative pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.org This process typically occurs in the smooth endoplasmic reticulum of the liver and kidneys. youtube.com The initial step is the hydroxylation of the ω-carbon by cytochrome P450 enzymes, followed by oxidation to an aldehyde and then to a dicarboxylic acid. wikipedia.orgyoutube.com This resulting dicarboxylic acid can then undergo β-oxidation from either end. nih.gov While this pathway is generally minor for most fatty acids, it gains importance for certain structures or when β-oxidation is impaired. wikipedia.org For hydroxylated fatty acids, ω-oxidation serves as a critical step in their inactivation and preparation for excretion.

Dehydrogenation: The hydroxyl groups present in 11,12,15-THETA can be targets for dehydrogenase enzymes. The oxidation of hydroxyl groups to ketones is a known metabolic step for other HETEs, leading to the formation of oxo-eicosanoids. nih.gov This conversion can significantly alter the biological activity of the molecule, often leading to its inactivation.

Further Metabolism of 11,12,15-Trihydroxyeicosatrienoic Acid Derivatives

The shorter-chain and more polar derivatives resulting from the initial degradation steps of 11,12,15-THETA are subject to further metabolic conversions.

The dicarboxylic acids formed through ω-oxidation can be further shortened via β-oxidation. nih.gov The final products of this process can include shorter-chain dicarboxylic acids, such as succinic acid and adipic acid, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.org

Additionally, the various hydroxylated and carboxylated metabolites of 11,12,15-THETA can undergo conjugation reactions. These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate, to the metabolites. This process, occurring primarily in the liver, significantly increases the water solubility of the compounds, facilitating their excretion.

Mechanisms of Excretion and Clearance

The metabolic modifications of 11,12,15-THETA ultimately lead to metabolites that are readily excretable from the body. The increased polarity of the degradation products is a key factor in their clearance.

The primary route for the elimination of these water-soluble eicosanoid metabolites is through the urine. The kidneys filter these compounds from the blood, and due to their polar nature, they are not readily reabsorbed and are consequently excreted.

Another potential, though generally less significant, route of excretion for some eicosanoid metabolites is the biliary system. Metabolites, particularly those with a molecular weight greater than 300 g/mol and containing both polar and lipophilic groups, can be actively transported into the bile and subsequently eliminated via the feces. Conjugation with glucuronic acid is known to facilitate biliary excretion.

Molecular and Cellular Mechanisms of Action of 11,12,15 Trihydroxyeicosatrienoic Acid

Receptor-Mediated Signaling

The specific molecular targets through which 11,12,15-Trihydroxyeicosatrienoic acid (11,12,15-THETA) exerts its physiological effects remain an area of active investigation. While a definitive receptor has yet to be identified, the unique structural and stereochemical requirements for its biological activity strongly suggest the existence of a specific binding site or receptor.

Identification and Characterization of Specific Receptors

To date, a specific receptor for 11,12,15-THETA has not been formally identified and characterized in the scientific literature. However, the high degree of stereospecificity observed in its biological actions provides compelling indirect evidence for a receptor-mediated mechanism. Studies have demonstrated that out of eight chemically synthesized stereoisomers of 11,12,15(S)-THETA, only the 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid isomer effectively induces relaxation of the rabbit aorta. nih.gov This stringent structural requirement for activity suggests that the interaction of 11,12,15-THETA with its molecular target is not a non-specific effect but rather a precise molecular recognition event, characteristic of a ligand-receptor interaction.

Ligand-Receptor Binding Kinetics

There is currently no publicly available research detailing the ligand-receptor binding kinetics of 11,12,15-THETA. The absence of an identified receptor precludes studies on binding affinity (Kd), association rate (kon), and dissociation rate (koff). Future research, following the successful identification of the 11,12,15-THETA receptor, will be crucial to elucidate these kinetic parameters and provide a more complete understanding of its pharmacological profile.

Ion Channel Modulation

A primary mechanism by which 11,12,15-THETA elicits its physiological effects, particularly vasodilation, is through the modulation of ion channel activity. The compound is a known activator of potassium (K+) channels, leading to hyperpolarization of the cell membrane. nih.govhmdb.ca

Activation of Potassium (K+) Channels

11,12,15-THETA has been identified as a potent activator of potassium channels in vascular smooth muscle cells. nih.govnih.gov This activation leads to an increased efflux of K+ ions from the cell, causing the cell membrane to become more negatively charged, a state known as hyperpolarization. nih.gov This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation. nih.gov

Compelling evidence points to the significant role of small-conductance calcium-activated potassium (SKCa) channels in mediating the effects of 11,12,15-THETA. Research has consistently shown that the vasorelaxant effects of 11,12,15-THETA are blocked by apamin, a selective inhibitor of SKCa channels. nih.gov In studies using the whole-cell patch-clamp technique on isolated aortic smooth muscle cells, the increase in outward K+ current stimulated by 11(R),12(S),15(S)-THETA was effectively blocked by pretreatment with apamin. nih.gov This strongly suggests that 11,12,15-THETA directly or indirectly activates SKCa channels to produce its hyperpolarizing and vasorelaxant effects.

Table 1: Effect of 11,12,15-THETA Stereoisomers on Rabbit Aorta Relaxation and Blockade by Apamin

| Compound | Concentration (M) | Maximum Relaxation (%) | Effect of Apamin (10⁻⁷ M) |

| 11(R),12(S),15(S)-THETA | 10⁻⁷ - 10⁻⁴ | 69 ± 5 | Blocked |

| 11(S),12(R),15(S)-THETA | 10⁻⁴ | 22 | Not reported |

| Other six stereoisomers | Not specified | Inactive | Not applicable |

| Data sourced from a study on rabbit aorta relaxation. nih.gov |

Table 2: Effect of 11,12,15-THETA Stereoisomers on Outward K+ Current in Aortic Smooth Muscle Cells

| Compound | Concentration (M) | Increase in Outward K+ Current (%) at +60 mV |

| 11(R),12(S),15(S)-THETA | 10⁻⁴ | 119 ± 36 |

| 11(R),12(R),15(S)-THETA | 10⁻⁴ | 20 ± 2 |

| Data from whole-cell patch-clamp experiments. nih.gov |

While direct evidence for the activation of large-conductance calcium-activated K+ (BKCa) channels by 11,12,15-THETA is not yet established in the scientific literature, studies on structurally related compounds provide strong indications of a potential interaction. Dihydroxyeicosatrienoic acids (DHETs), which are also metabolites of arachidonic acid, have been identified as potent activators of BKCa channels in vascular smooth muscle cells. researchgate.net

Research on 11,12-DHET, a closely related compound, has shown that it potently activates BKCa channels with a half-maximal effective concentration (EC50) in the nanomolar range. researchgate.net The activation of BKCa channels by DHETs involves a significant negative shift in the voltage-dependence of channel activation and an increased sensitivity of the channel to intracellular calcium. researchgate.net This modulation of BKCa channel gating behavior by DHETs leads to hyperpolarization of vascular smooth muscle cells. researchgate.net Given the structural similarities and shared metabolic pathway, it is plausible that 11,12,15-THETA may also exert some of its effects through the activation of BKCa channels, although further investigation is required to confirm this hypothesis.

Intracellular Signaling Cascades

Hyperpolarization of Smooth Muscle Cells

This compound (11,12,15-THETA) is a potent mediator of vascular smooth muscle relaxation, a process fundamentally linked to the hyperpolarization of the smooth muscle cell membrane. This hyperpolarization, an increase in the negative electrical potential across the membrane, makes it more difficult for the cell to reach the threshold for contraction.

Studies have demonstrated that 11,12,15-THETA induces endothelium-dependent hyperpolarization of aortic smooth muscle. For instance, in rabbit aortic tissue, arachidonic acid (AA), the metabolic precursor to 11,12,15-THETA, caused the smooth muscle membrane potential to shift from -39.6 mV to -56.1 mV. nih.gov The direct application of 11,12,15-THETA was also shown to hyperpolarize and relax the rabbit aorta. nih.gov This effect is primarily achieved through the activation of potassium (K+) channels. nih.govnih.gov

The specific type of K+ channel implicated in the action of 11,12,15-THETA is the small-conductance calcium-activated potassium (SKCa) channel. Evidence for this comes from experiments using apamin, a selective inhibitor of SKCa channels. The relaxations and K+ current increases stimulated by the active stereoisomer, 11(R),12(S),15(S)-THETA, were blocked by apamin. nih.gov Using the whole-cell patch-clamp technique on isolated aortic smooth muscle cells, this specific isomer was shown to significantly increase outward K+ current by 119% at +60 mV, an effect that was also sensitive to apamin. nih.gov The specific structural and stereochemical requirements for this K+ channel activation suggest the involvement of a specific binding site or receptor for 11,12,15-THETA. nih.gov

The hyperpolarization induced by 11,12,15-THETA is a critical mechanism for vasodilation, contributing to the regulation of blood flow and pressure. This process is a key component of the endothelium-dependent relaxation that is not mediated by nitric oxide or prostaglandins (B1171923). nih.gov

Table 1: Effect of 11(R),12(S),15(S)-THETA on Aortic Smooth Muscle Cells

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Membrane Potential | Application of Arachidonic Acid (precursor) | Hyperpolarization from -39.6 mV to -56.1 mV | nih.gov |

| Vascular Tone | 11,12,15-THETA Application | Relaxation of rabbit aorta | nih.gov |

| Outward K+ Current | 10⁻⁴ M 11(R),12(S),15(S)-THETA | 119 +/- 36% increase at +60 mV | nih.gov |

| Relaxation | 10⁻⁷-10⁻⁴ M 11(R),12(S),15(S)-THETA | Concentration-dependent (max 69 +/- 5%) | nih.gov |

| Inhibition | Pretreatment with Apamin | Blocked relaxation and K+ current increase | nih.gov |

Downstream Signaling Pathways (e.g., cAMP, PKA if mechanistically relevant)

The primary and most clearly defined downstream signaling event following the action of 11,12,15-THETA on vascular smooth muscle cells is the activation of SKCa channels, leading to K+ efflux and membrane hyperpolarization. nih.gov This increase in potassium conductance is the direct cause of the observed vasorelaxation. nih.govnih.gov

While other signaling molecules can modulate ion channel activity, a direct mechanistic link between 11,12,15-THETA and the cyclic adenosine (B11128) monophosphate (cAMP) or Protein Kinase A (PKA) pathways has not been established in the context of its primary vasodilatory function. Research has shown that cAMP can enhance the activity of Ca-dependent K+ channels in permeabilized smooth muscle cells. nih.gov However, this indicates a potential for crosstalk between signaling pathways rather than evidence that 11,12,15-THETA itself directly activates the cAMP/PKA cascade. The current body of evidence points to a more direct interaction of 11,12,15-THETA with K+ channels or a closely associated regulatory protein as its principal mechanism of action. nih.gov

Interactions with Endothelial Cell Function

Role as an Endothelium-Derived Hyperpolarizing Factor (EDHF)

This compound is recognized as a significant endothelium-derived hyperpolarizing factor (EDHF). nih.govnih.govnih.gov EDHFs are substances released from the vascular endothelium that cause hyperpolarization and subsequent relaxation of the underlying smooth muscle, a critical process for regulating vascular tone, particularly in smaller arteries and resistance vessels. The activity of 11,12,15-THETA represents a pathway for vasodilation that is distinct from the two other major endothelium-derived relaxing factors, nitric oxide (NO) and prostacyclin. nih.govnih.gov

The biosynthesis of 11,12,15-THETA originates in endothelial cells from the metabolism of arachidonic acid. nih.govnih.gov This process involves a sequential enzymatic action:

15-Lipoxygenase (15-LO): Arachidonic acid is first metabolized by 15-LO. nih.govnih.gov

Hydroperoxide Isomerase: The intermediate product is then converted to a proposed unstable precursor, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA). nih.govnih.gov This precursor is itself considered an EDHF. nih.gov

Soluble Epoxide Hydrolase (sEH): Finally, 15-H-11,12-EETA is hydrolyzed by sEH to form the stable and active vasodilator, 11,12,15-THETA. nih.gov

The role of this pathway is highlighted in responses to vasodilatory stimuli like acetylcholine (B1216132) (ACh). In the rabbit aorta, the non-nitric oxide, non-prostaglandin-mediated relaxation induced by ACh is attributed to this lipoxygenase pathway, with ACh stimulating a threefold increase in THETA release. nih.gov This firmly establishes 11,12,15-THETA as a key mediator of endothelium-dependent hyperpolarization and relaxation. nih.gov

Table 2: 11,12,15-THETA as an Endothelium-Derived Hyperpolarizing Factor (EDHF)

| Feature | Description | Reference |

|---|---|---|

| Classification | Endothelium-Derived Hyperpolarizing Factor (EDHF) | nih.govnih.govnih.gov |

| Origin | Synthesized in and released from endothelial cells | nih.govnih.gov |

| Precursor | Arachidonic Acid | nih.govnih.gov |

| Key Biosynthetic Enzymes | 15-Lipoxygenase, Hydroperoxide Isomerase, Soluble Epoxide Hydrolase (sEH) | nih.govnih.govnih.gov |

| Intermediate Metabolite | 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) | nih.govnih.gov |

| Physiological Role | Mediates non-NO, non-prostacyclin vasorelaxation in response to stimuli like Acetylcholine | nih.gov |

Biological Roles and Functional Significance of 11,12,15 Trihydroxyeicosatrienoic Acid in Non Human Systems

Vascular Tone Regulation in Animal Models

The regulation of vascular tone, the degree of constriction of a blood vessel, is a complex process involving numerous signaling molecules. 11,12,15-THETA has emerged as a key player in this process, primarily through its actions as an endothelium-derived hyperpolarizing factor (EDHF).

In rabbit aorta and mesenteric arteries, 11,12,15-THETA has been demonstrated to be a potent vasodilator. Its mechanism of action involves the activation of potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation of the vessel. nih.govphysiology.org Studies have shown that arachidonic acid is metabolized by the endothelium to 11,12,15-THETA, which then acts on the smooth muscle to cause relaxation. nih.govphysiology.org This effect is independent of nitric oxide and prostaglandins (B1171923), two other major endothelium-derived relaxing factors. nih.gov

The vasorelaxant effect of 11,12,15-THETA is concentration-dependent. Research has identified the specific stereoisomer, 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid, as the biologically active form that induces these effects. The relaxation is significantly inhibited by blockers of small-conductance calcium-activated potassium (SKCa) channels, such as apamin, confirming the involvement of this specific channel in the signaling pathway.

| Animal Model | Vascular Bed | Key Findings | Reference |

|---|---|---|---|

| Rabbit | Aorta | 11,12,15-THETA induces concentration-dependent relaxation. | nih.gov |

| Rabbit | Aorta | Relaxations are mediated by activation of K+ channels and smooth muscle hyperpolarization. | nih.govphysiology.org |

| Rabbit | Mesenteric Arteries | 11,12,15-THETA mediates acetylcholine-induced relaxations. | nih.govnih.gov |

| Rabbit | Aorta | The 11(R),12(S),15(S) stereoisomer is the active form causing vasorelaxation. |

The vasodilatory actions of 11,12,15-THETA translate to a role in the regulation of systemic blood pressure. In animal models, particularly rabbits, the synthesis of 11,12,15-THETA and its precursor, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-HEETA), contributes to the hypotensive response induced by acetylcholine (B1216132). nih.govnih.gov This effect is particularly prominent in younger rabbits, with an age-related decline in the synthesis of these 15-LOX metabolites corresponding to a reduced hypotensive response to acetylcholine. nih.govnih.gov

Inhibition of the 15-LOX pathway has been shown to attenuate the acetylcholine-induced drop in blood pressure, underscoring the contribution of 11,12,15-THETA to this physiological response. nih.gov The mechanism involves the hyperpolarization of vascular smooth muscle cells, leading to a decrease in peripheral vascular resistance and consequently, a lowering of blood pressure.

| Animal Model | Experimental Condition | Effect on Blood Pressure | Reference |

|---|---|---|---|

| Rabbit | Acetylcholine administration | Contributes to hypotensive response. | nih.govnih.gov |

| Rabbit (young) | Acetylcholine administration | Greater hypotensive response compared to older rabbits due to higher 11,12,15-THETA synthesis. | nih.govnih.gov |

| Rabbit | Inhibition of 15-lipoxygenase | Attenuated acetylcholine-induced hypotension. | nih.gov |

The role of 11,12,15-THETA extends to the pulmonary circulation, where its synthesis is notably influenced by oxygen levels. In neonatal rabbit models, chronic hypoxia has been shown to increase the expression of 15-lipoxygenase in the pulmonary arteries. nih.gov This leads to enhanced synthesis of 11,12,15-THETA and its precursor, 15-HEETA. nih.gov

This upregulation of the 15-LOX pathway in response to hypoxia suggests a role for 11,12,15-THETA in the physiological adaptation of the pulmonary vasculature to low oxygen conditions. The increased production of this vasodilatory compound may serve to counteract the vasoconstrictive effects of hypoxia, thereby modulating pulmonary vascular resistance. In mesenteric arteries of hypoxic rabbits, arachidonic acid-induced hyperpolarization, which is mediated by 15-LOX metabolites, was significantly enhanced compared to normoxic rabbits. nih.gov

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Neonatal Rabbit | Chronic Hypoxia (12% O2 for 5 days) | Increased 15-lipoxygenase expression in pulmonary arteries. | nih.gov |

| Neonatal Rabbit | Chronic Hypoxia | Enhanced synthesis of 11,12,15-THETA and 15-HEETA in aortas and mesenteric arteries. | nih.gov |

| Rabbit | Hypoxia | Enhanced acetylcholine and arachidonic acid-induced relaxations in mesenteric arteries. | nih.gov |

Analytical Methodologies and Advanced Approaches for 11,12,15 Trihydroxyeicosatrienoic Acid Quantification and Characterization

Extraction and Purification Techniques for Biological Samples

The initial and most critical step in the analysis of 11,12,15-THETA from biological sources like tissues, plasma, or cell culture media is its efficient extraction and separation from interfering substances such as proteins, phospholipids, and neutral lipids. nih.govcaymanchem.com The choice of method depends on the sample matrix and the required purity for downstream analysis.

Solid-Phase Extraction (SPE): This is the most widely used technique for purifying eicosanoids, including THETAs. caymanchem.comnih.gov Reversed-phase (RP) SPE, commonly using C18-bonded silica (B1680970) as the stationary phase, is highly effective. caymanchem.comnih.gov The general procedure involves conditioning the cartridge, loading the acidified sample, washing away polar interferences with an aqueous solution, and finally eluting the lipids of interest with an organic solvent like methanol (B129727) or ethyl acetate (B1210297). nih.govmdpi.com This method not only concentrates the analyte but also removes salts and other contaminants that could interfere with subsequent mass spectrometry analysis. chemrxiv.org

Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. caymanchem.com While effective for separating lipids from aqueous compounds, LLE can sometimes have lower recovery for more hydrophilic eicosanoids and may not be as clean as SPE. nih.govnih.gov

Supported Liquid Extraction (SLE): As a modern alternative to traditional LLE and SPE, SLE offers an automatable format. In SLE, the aqueous sample is absorbed onto an inert diatomaceous earth support. An immiscible organic solvent is then passed through the support to elute the analytes, leaving behind interfering substances. An optimized SLE method using 0.1% formic acid in water as the sample diluent and 0.1% formic acid in methyl acetate as the eluent has shown efficient recovery for a variety of eicosanoids from human plasma. nih.gov

Protein Precipitation: For samples with high protein content, such as plasma or tissue homogenates, an initial protein precipitation step is often necessary. caymanchem.comnih.gov This is typically achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol, which denatures and precipitates the proteins. nih.gov The supernatant containing the analytes can then be further purified by SPE. caymanchem.com

To prevent the artificial formation of eicosanoids during sample handling, inhibitors of cyclooxygenases (e.g., indomethacin) and antioxidants (e.g., butylated hydroxytoluene, BHT) are often added. caymanchem.comnih.gov

Table 1: Comparison of Extraction Techniques for Eicosanoids

| Technique | Principle | Advantages | Disadvantages | Common Application |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. chemrxiv.org | High recovery, good sample clean-up, concentration of analyte. nih.govmdpi.com | Can be time-consuming, requires method development. | Routine purification of eicosanoids from plasma, urine, and cell media. nih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. caymanchem.com | Simple, inexpensive. | Can be labor-intensive, may form emulsions, lower recovery for some analytes. nih.govnih.gov | Initial clean-up from simple aqueous matrices. |

| Supported Liquid Extraction (SLE) | A variation of LLE where the aqueous sample is absorbed onto a solid support. nih.gov | Easily automated, avoids emulsion formation, rapid. nih.gov | Modest recovery of some lipid classes like phospholipids. nih.gov | High-throughput analysis of eicosanoids in plasma and other biological fluids. nih.gov |

| Protein Precipitation | Use of an organic solvent to precipitate proteins from a biological sample. caymanchem.com | Simple, removes bulk proteins. | Co-precipitation of analytes can occur, resulting extract may still contain significant interferences. nih.gov | Pre-treatment for highly proteinaceous samples before SPE. caymanchem.com |

Chromatographic Separation Methods

Due to the existence of numerous positional and stereoisomers of trihydroxyeicosatrienoic acids, high-resolution chromatographic separation is essential prior to detection. nih.govnih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for the separation of eicosanoids. nih.gov

Stationary Phases: Octadecylsilyl (C18) bonded to silica particles is the most common stationary phase, providing excellent separation for nonpolar molecules like THETAs. nih.govnih.govaocs.org The choice between different C18 columns can influence selectivity. aocs.org Newer phases, such as those with polar end-capping (e.g., AQ-C18), can offer enhanced separation. mdpi.com

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and water, with an acidic modifier. nih.gov Acetonitrile is often preferred for its selectivity with eicosanoids. nih.govaocs.org Acidic additives like formic acid or trifluoroacetic acid are used to ensure that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention. nih.govnih.gov

Elution: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is generally required to resolve the complex mixture of arachidonic acid metabolites found in biological samples. nih.gov

Application: Researchers have successfully used RP-HPLC to separate 11,12,15-THETA from other THETA isomers, such as 11,14,15-THETA, as well as from its precursors and other related eicosanoids in extracts from rabbit aorta. nih.gov The combination of normal-phase and reverse-phase HPLC has been used to confirm the identity of biologically produced 11,12,15-THETA by comparing its migration with chemically synthesized standards. nih.gov

Gas Chromatography (GC)

GC is another powerful separation technique, but its application to hydroxylated fatty acids like 11,12,15-THETA requires chemical derivatization to increase their volatility and thermal stability. nih.govmarinelipids.ca

Derivatization: The carboxylic acid group is typically converted to a methyl ester (FAME), and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. marinelipids.calipidmaps.orgacs.org This is commonly achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.calipidmaps.org

Stationary Phases: The separation of different isomeric hydroxy fatty acid derivatives is accomplished using capillary columns. Columns with polar stationary phases, such as those containing cyanopropyl-polysiloxane (e.g., DB-23), are effective for resolving positional isomers. marinelipids.ca

Application: GC has been used to confirm the identity of biologically active 11,12,15-THETA by demonstrating that only one of eight chemically synthesized stereoisomers co-migrated with the endogenous compound. nih.gov While powerful, the requirement for derivatization makes GC less direct than HPLC for eicosanoid analysis.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the identification and quantification of 11,12,15-THETA due to its high sensitivity and specificity. It is almost always coupled with a chromatographic separation step (GC-MS or LC-MS).

Gas Chromatography-Mass Spectrometry (GC/MS)

GC-MS combines the separation power of GC with the detection capabilities of MS. After separation on the GC column, the derivatized analytes enter the mass spectrometer.

Ionization and Fragmentation: Electron ionization (EI) is the most common ionization technique used in GC-MS for eicosanoid analysis. marinelipids.ca EI is a "hard" ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, a pattern of fragment ions, serves as a chemical fingerprint that is highly specific to the analyte's structure, including the positions of the hydroxyl groups. marinelipids.caacs.org For instance, the analysis of TMS derivatives of hydroxy fatty acids yields characteristic fragment ions that allow for the determination of the hydroxyl group's position. marinelipids.caacs.org

Identification: The identity of 11,12,15-THETA in biological samples has been confirmed by comparing the GC retention time and EI mass spectrum of the derivatized endogenous compound with those of an authentic, chemically synthesized standard. nih.govnih.gov

Quantification: For quantification, stable isotope-labeled internal standards are often used. nih.govlipidmaps.orgnih.gov Quantification is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific, characteristic ions of the analyte and the internal standard, which significantly enhances sensitivity and selectivity. lipidmaps.orgacs.org

Table 2: Key Ions in GC-MS Analysis of Derivatized Hydroxy Fatty Acids

| Derivatization | Ionization | Characteristic Ions | Structural Information Provided | Reference |

|---|---|---|---|---|

| Methyl Ester (FAME), Trimethylsilyl Ether (TMS) | Electron Ionization (EI) | α-cleavage fragments relative to the TMS-ether groups | Position of hydroxyl groups along the fatty acid chain. | marinelipids.caacs.org |

| FAME, TMS | Electron Ionization (EI) | [M-15]⁺ (Loss of a methyl group from a TMS group) | Confirms presence of TMS ether moiety. | acs.org |

| FAME, TMS | Electron Ionization (EI) | [M-CH₃]⁺ | Characteristic ion for 3-hydroxy fatty acid species. | lipidmaps.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid analysis. It offers high sensitivity and specificity without the need for derivatization. nih.govnih.gov

Ionization: Electrospray ionization (ESI) is the most common interface, as it is a "soft" ionization technique that typically produces an abundant molecular ion (or a related ion like [M-H]⁻) with minimal fragmentation. nih.govnih.gov For acidic lipids like THETAs, ESI is usually performed in the negative ion mode, which readily generates the deprotonated molecule [M-H]⁻. nih.govnih.gov For 11,12,15-THETA, this would correspond to an ion at m/z 353. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS provides an additional layer of specificity. In an MS/MS experiment, the [M-H]⁻ precursor ion is selected in the first mass analyzer, subjected to fragmentation (collision-induced dissociation, CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the analyte's structure. nih.govnih.gov The fragmentation of THETA isomers is complex but can yield unique patterns useful for identification. nih.gov

Quantification (MRM/SRM): For highly sensitive and specific quantification, a technique called multiple reaction monitoring (MRM), also known as selected reaction monitoring (SRM), is used. nih.govwikipedia.org In MRM, the mass spectrometer is programmed to detect only specific "transitions," which are pairs of a precursor ion and a specific product ion unique to the analyte of interest. wikipedia.orgproteomics.com.auresearchgate.net This method dramatically reduces chemical noise and allows for the accurate quantification of analytes at very low concentrations in complex matrices. nih.govproteomics.com.au The use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible absolute quantification. researchgate.netnih.gov

Table 3: Common Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 11,12,15-Trihydroxyeicosatrienoic acid | 11,12,15-THETA |

| 11,14,15-Trihydroxyeicosatrienoic acid | 11,14,15-THETA |

| Arachidonic Acid | AA |

| Butylated hydroxytoluene | BHT |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Formic acid | - |

| Indomethacin | - |

| Methanol | - |

| Acetonitrile | - |

| Trifluoroacetic acid | TFA |

Stereoisomer Separation and Characterization

The biological activity of this compound (11,12,15-THETA) is highly dependent on its specific stereochemistry. Consequently, the separation and characterization of its various stereoisomers are critical for understanding its physiological functions. The complexity arises from the multiple chiral centers within the molecule, leading to a number of possible stereoisomers.

Researchers have utilized a combination of chromatographic techniques to resolve these isomers. High-performance liquid chromatography (HPLC) is a primary tool, employing both normal-phase and reverse-phase columns. nih.gov Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is also used for separation and identification. nih.gov For instance, in studies aiming to identify the biologically active stereoisomer produced by vascular endothelium, a comparison was made between the biologically derived compound and eight chemically synthesized stereoisomers of 11,12,15(S)-THETA. nih.gov The separation was achieved using a sequence of reverse-phase and normal-phase HPLC, followed by GC analysis. nih.gov

Through this rigorous comparison, it was determined that only the 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid stereoisomer co-migrated with the native, endothelium-derived 11,12,15-THETA. nih.gov This specific isomer demonstrated potent biological activity, causing concentration-dependent relaxation of the rabbit aorta, an effect that was not observed with six of the other stereoisomers. nih.gov A second isomer, 11(S),12(R),15(S)-THETA, showed only minimal activity at high concentrations. nih.gov This highlights the stringent structural requirements for the biological action of 11,12,15-THETA, suggesting the involvement of a specific receptor or binding site. nih.gov

The separation of enantiomers and diastereomers of hydroxylated fatty acids often relies on chiral column chromatography. aocs.orgphenomenex.commedchemexpress.com Chiral stationary phases (CSPs) within these columns interact differently with each enantiomer, allowing for their separation. medchemexpress.comwikipedia.org Common CSPs are based on polysaccharides (like cellulose (B213188) or cyclodextrin), proteins, or Pirkle-type (brush-type) phases, which create transient diastereomeric complexes with the analyte through various interactions like hydrogen bonding and π-π stacking. wikipedia.org While direct resolution of diastereomers with multiple chiral centers can sometimes be achieved on achiral phases, the definitive separation of all possible enantiomers typically necessitates the use of chiral columns. aocs.org

Table 1: Separation and Characterization of 11,12,15-THETA Stereoisomers This table is interactive. You can sort and filter the data.

| Stereoisomer | Separation Method(s) | Key Findings | Biological Activity (Rabbit Aorta Relaxation) | Reference |

|---|---|---|---|---|

| 11(R),12(S),15(S)-THETA | Reverse-phase HPLC, Normal-phase HPLC, GC | Co-migrated with the biologically produced compound. | Active (Max relaxation = 69 ± 5%) | nih.gov |

| 11(S),12(R),15(S)-THETA | Reverse-phase HPLC, Normal-phase HPLC, GC | Did not co-migrate with the biological compound. | Minimally Active (22% relaxation at 10⁻⁴ M) | nih.gov |

| Other Six Stereoisomers | Reverse-phase HPLC, Normal-phase HPLC, GC | Did not co-migrate with the biological compound. | Inactive | nih.gov |

| General Diastereomers | Reverse-phase HPLC | Diastereomeric dihydroxyeicosatetraenoates can be resolved. | Not Applicable | aocs.org |

| General Enantiomers | Chiral HPLC | Chiral stationary phases are used to resolve enantiomers of hydroxy fatty acids. | Not Applicable | aocs.orgphenomenex.com |

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways of lipids and other biomolecules. nih.govmdpi.com This approach involves introducing a precursor molecule containing a stable or radioactive isotope into a biological system and then tracking the incorporation of that isotope into downstream metabolites. nih.govnih.gov For 11,12,15-THETA, this methodology has been essential for elucidating its biosynthetic origins from arachidonic acid (AA).

In a key study, [¹⁴C]arachidonic acid was used as a tracer in rabbit aortic rings to follow its conversion into various eicosanoids. nih.gov The tissue was shown to metabolize the labeled AA into several products, including prostaglandins (B1171923), hydroxyepoxyeicosatrienoic acids (HEETAs), and a fraction containing trihydroxyeicosatrienoic acids (THETAs). nih.gov Following initial separation, the THETA fraction was further purified by HPLC, which resolved the mixture into its ¹⁴C-labeled components. nih.gov Subsequent analysis by GC/MS identified these metabolites as isomers of 11,12,15-THETA and 11,14,15-THETA, confirming that arachidonic acid is the parent compound for their synthesis in the endothelium. nih.gov

The use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), has become increasingly common for metabolic studies, as they avoid the hazards associated with radioactivity and allow for detailed structural analysis by mass spectrometry. nih.govmdpi.com A stable isotope-labeled tracer is designed to be metabolically indistinguishable from its natural counterpart (the tracee). nih.gov By measuring the mass shift in the resulting metabolites, researchers can quantify the rate of appearance and conversion of the compound of interest. nih.govmdpi.com

For example, a typical workflow involves incubating cells or tissues with a labeled precursor, such as [U-¹³C]glucose or a deuterium-labeled fatty acid. frontiersin.org After a set period, the cells are harvested, metabolites are extracted, and the extracts are analyzed by high-resolution mass spectrometry. frontiersin.orglipidmaps.org This allows for the detection of isotopologues—molecules that differ only in their isotopic composition—providing direct evidence of metabolic flux through specific pathways. mdpi.com While specific studies detailing the use of deuterium or ¹³C-labeled AA for 11,12,15-THETA tracing are part of the broader lipidomics field, the principles demonstrated with ¹⁴C are directly applicable and form the foundation for modern, stable-isotope-resolved metabolomics experiments. nih.govfrontiersin.org

Table 2: Isotopic Labeling for Tracing 11,12,15-THETA Metabolism This table is interactive. You can sort and filter the data.

| Isotopic Tracer | Precursor Compound | Biological System | Analytical Method(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| ¹⁴C | [¹⁴C]Arachidonic Acid | Rabbit Aortic Rings | HPLC, GC/MS, Scintillation Counting | Demonstrated that arachidonic acid is metabolized by endothelial cells to form 11,12,15-THETA. | nih.gov |

| ¹³C / ²H | General Substrates (e.g., [U-¹³C]glucose, Deuterated fatty acids) | Cultured Cells, Tissues | LC-MS/MS, High-Resolution MS | General principle for tracing the metabolic fate of precursors into lipid products. Allows for quantification of metabolic flux. | nih.govmdpi.comfrontiersin.org |

| Deuterium (²H) | Propiolaldehyde diethylacetal (for synthesis of labeled standards) | Chemical Synthesis | NMR, HRMS | Synthesis of deuterium-labeled electrophiles for use as standards or in tracing studies. | nih.gov |

Regulation of 11,12,15 Trihydroxyeicosatrienoic Acid Homeostasis

Transcriptional and Translational Regulation of Biosynthetic Enzymes

The expression of 15-lipoxygenase (15-LOX), a key enzyme in the biosynthesis of 11,12,15-THETA, is controlled at both the pre-translational and translational levels. nih.gov In mammalian cells, the enzymatic lipid peroxidation catalyzed by 12/15-lipoxygenases is regulated by these processes. nih.gov For instance, cytokines such as interleukin-4 and interleukin-13 are potent inducers of 15-LOX expression in human and murine monocytes and macrophages. nih.gov

At the translational level, the synthesis of 15-LOX can be inhibited by the binding of regulatory proteins to a specific element in the 3'-untranslated region of its mRNA. nih.gov This mechanism is particularly evident in immature red blood cells, where it renders the 15-LOX mRNA translationally inactive. nih.gov The subsequent breakdown of these regulatory proteins during reticulocyte maturation allows for the translation of 15-LOX to proceed. nih.gov

Experimental manipulation of 15-LOX expression has been achieved through various genetic techniques, providing insights into its role in 11,12,15-THETA production and function.

Adenovirus-mediated gene transfer: Adenoviral vectors are efficient tools for delivering transgenes into a wide range of cell types, including both dividing and non-dividing cells. nih.govyoutube.comyoutube.com They can carry large transgenes and result in high levels of protein expression. nih.govyoutube.com Studies have utilized adenovirus-mediated gene transfer to overexpress 15-LOX-1 in specific tissues. For example, intravitreal adenoviral gene transfer of human 15-LOX-1 has been used in rabbit eyes to investigate its effects on angiogenesis. nih.gov This technique allows for targeted increases in the enzyme's concentration, which would predictably lead to an increase in its downstream metabolites, including the precursors to 11,12,15-THETA.

Antisense Oligonucleotides: Antisense oligonucleotides are short, synthetic nucleic acid sequences that can bind to a specific mRNA molecule and inhibit its translation into protein. This "gene silencing" technique has been employed to study the effects of reduced 12/15-LOX activity. In primarily cultured cortical neurons, a 12/15-LOX antisense oligonucleotide was shown to effectively attenuate the oxygen-glucose deprivation-induced increase in 12/15-LOX protein expression. nih.gov This reduction in the biosynthetic enzyme would consequently decrease the production of its metabolic products.

Post-Translational Modification of Enzymes

Post-translational modifications are covalent changes to a protein after its synthesis, which can significantly alter its activity, localization, and stability. youtube.comyoutube.com For lipoxygenases, these modifications are crucial regulatory mechanisms. nih.gov

A key post-translational modification for 12/15-lipoxygenases is their calcium-dependent translocation from the cytosol to cellular membranes. nih.govnih.gov This movement is essential for maximal intracellular activity, as it brings the enzyme into proximity with its substrate, arachidonic acid, which is released from membrane phospholipids. nih.gov The enzyme also requires small amounts of preformed hydroperoxides for activation. nih.gov

Furthermore, phosphorylation is a common post-translational modification that can regulate enzyme activity. youtube.com While direct evidence for the phosphorylation of 15-LOX in the context of 11,12,15-THETA production is still emerging, studies on the related 5-lipoxygenase (5-LOX) have shown that phosphorylation can dramatically alter its catalytic function. nih.gov For instance, a mutation mimicking phosphorylation at a specific serine residue (S663D) in 5-LOX converted the enzyme into a functional 15-lipoxygenase, highlighting the potential for such modifications to switch the product profile of these enzymes. nih.gov

Another aspect of post-translational regulation is the irreversible suicide inactivation of 12/15-lipoxygenases that occurs during the process of fatty acid oxygenation. nih.gov This inactivation, along with proteolytic breakdown, contributes to the downregulation of enzyme activity and its eventual disappearance, such as during the later stages of red blood cell development. nih.gov

Environmental and Physiological Modulators (e.g., Hypoxia, Hypercholesterolemia in animal models)

The production of 11,12,15-THETA is sensitive to changes in the cellular and organismal environment.

Hypoxia: In conditions of low oxygen, known as hypoxia, the expression and activity of lipoxygenases can be altered. For example, pretreatment with a 12/15-LOX antisense oligonucleotide was shown to affect the expression of other proteins in cultured cortical neurons subjected to oxygen-glucose deprivation, a model for ischemic conditions. nih.gov

Hypercholesterolemia in animal models: Animal models of high cholesterol (hypercholesterolemia) have been instrumental in understanding the role of the 15-LOX pathway in vascular disease. globalresearchonline.net In rabbit models, which express 15-LOX-1 in the aorta, a high-fat diet can influence the development of atherosclerosis. nih.govglobalresearchonline.net While direct measurements of 11,12,15-THETA in these models are not extensively reported, the modulation of 15-LOX expression and activity under hypercholesterolemic conditions suggests a corresponding change in the levels of its metabolites. nih.gov For instance, transgenic rabbits overexpressing human 15-LOX in macrophages were found to be protected against atherosclerosis, whereas mice overexpressing human 15-LOX in the endothelium were more susceptible. nih.gov

Pharmacological Modulation of 11,12,15-Trihydroxyeicosatrienoic Acid Levels (in experimental systems)

The levels of 11,12,15-THETA can be experimentally manipulated using pharmacological agents that target the enzymes involved in its synthesis and degradation.

Given that 15-lipoxygenase is the initial enzyme in the formation of 11,12,15-THETA, inhibitors of this enzyme are effective at reducing its production. nih.gov In studies using rabbit aorta, various lipoxygenase inhibitors have been shown to block the relaxation induced by acetylcholine (B1216132), a response mediated by 11,12,15-THETA. nih.gov This indicates that these inhibitors effectively halt the synthesis of this vasoactive lipid.

| Lipoxygenase Inhibitor | Effect on 11,12,15-THETA-mediated Relaxation | Reference |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | Blocked acetylcholine-induced relaxations | nih.gov |

| Nordihydroguaiaretic acid (NDGA) | Blocked acetylcholine-induced relaxations | nih.gov |

| Ebselen | Blocked acetylcholine-induced relaxations | nih.gov |

| Baicalein | A potent inhibitor of 12/15-LOX | nih.gov |

Interactive Data Table: Click on the inhibitor name for more details if available in the source.

The final step in the biosynthesis of 11,12,15-THETA involves the hydrolysis of its precursor, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA), by soluble epoxide hydrolase (sEH). nih.gov Therefore, inhibiting sEH can modulate the levels of both the precursor and the final product.

Inhibition of sEH has been shown to prevent the conversion of epoxyeicosatrienoic acids (EETs) to their corresponding diols. nih.govnih.gov In the context of 11,12,15-THETA, pretreatment of rabbit aortic tissue with the sEH inhibitor 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) led to an increased formation of the precursor 15-H-11,12-EETA. nih.gov This suggests that by blocking the final conversion step, sEH inhibitors can cause an accumulation of the intermediate epoxide.

| sEH Inhibitor | Effect on 11,12,15-THETA Pathway | Reference |

| 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | Increased the formation of the precursor 15-H-11,12-EETA | nih.gov |

| N,N'-dicyclohexyl urea (B33335) (DCU) | Inhibited the conversion of EETs to DHETs | nih.gov |

| N-cyclohexyl-N'-dodecanoic acid urea (CUDA) | Inhibited the conversion of 11,12-EET to 11,12-DHET | nih.gov |

Interactive Data Table: Click on the inhibitor name for more details if available in the source.

Interactions of 11,12,15 Trihydroxyeicosatrienoic Acid with Other Lipid Mediators and Signaling Pathways

Cross-talk with Nitric Oxide (NO) Pathway

11,12,15-Trihydroxyeicosatrienoic acid (11,12,15-THETA) primarily functions as an endothelium-derived hyperpolarizing factor (EDHF), often acting in pathways parallel or alternative to the nitric oxide (NO) signaling cascade. Research indicates that the vasorelaxant effects of 11,12,15-THETA are particularly evident when the production of NO is inhibited. In studies using rabbit aortic rings, acetylcholine (B1216132) (ACh) induces a relaxation response even after the application of NO synthase inhibitors. nih.gov This non-NO, non-prostaglandin relaxation is attributed to the 15-lipoxygenase (15-LOX) pathway, which leads to the production of 11,12,15-THETA. nih.gov

The compound mediates its effect by activating potassium (K+) channels, causing hyperpolarization of the vascular smooth muscle, a mechanism distinct from NO's activation of soluble guanylate cyclase. nih.govnih.gov Specifically, experiments have demonstrated that the relaxations induced by 11,12,15-THETA are blocked by high extracellular potassium concentrations, confirming the involvement of K+ channel activation. nih.gov While 11,12,15-THETA and NO are both crucial endothelium-derived relaxing factors, they appear to operate largely as independent systems contributing to vasodilation. nih.gov Some research on related lipoxygenase products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), has shown that they can depress endothelial nitric oxide synthase (eNOS) activity, suggesting a potential for indirect antagonistic cross-talk where LOX metabolites might downregulate the NO pathway. nih.gov However, the predominant evidence for 11,12,15-THETA points to its role as a key mediator of vasodilation when the NO pathway is blocked. nih.gov

Table 1: Research Findings on 11,12,15-THETA and the Nitric Oxide Pathway

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| ACh-induced Relaxation | Rabbit Aorta | In the presence of nitric oxide synthesis inhibitors, ACh still caused concentration-related relaxation. | nih.gov |

| EDHF Identification | Rabbit Aorta | The 15-lipoxygenase pathway is identified as the source of an EDHF that mediates non-nitric oxide, non-prostaglandin relaxations. | nih.gov |

| Vasodilator Family | General | 11,12,15-THETA is classified alongside nitric oxide, prostacyclin, and EETs as an endothelium-derived relaxing factor. | nih.gov |

Interplay with Prostaglandins (B1171923) and Cyclooxygenase Products

The interaction between 11,12,15-THETA and the cyclooxygenase (COX) pathway mirrors its relationship with the NO pathway, where it functions as a mediator of vasodilation, particularly when prostaglandin (B15479496) synthesis is inhibited. Prostaglandins, produced via the COX enzymes, are well-known vasoactive lipid mediators. nih.govyoutube.com However, studies have shown that endothelium-dependent relaxation persists even after treatment with COX inhibitors. nih.gov

In rabbit aorta preparations, the relaxation induced by acetylcholine (ACh) in the presence of both NO synthase and prostaglandin synthesis inhibitors was still significant. nih.gov This remaining relaxation response was blocked by inhibitors of the lipoxygenase pathway, indicating that a 15-LOX-derived metabolite, identified as 11,12,15-THETA, is responsible. nih.gov This establishes the 11,12,15-THETA pathway as a distinct and independent mechanism for vasodilation, separate from the COX-prostaglandin system. nih.gov Both pathways originate from the same precursor, arachidonic acid (AA), but are catalyzed by different enzyme families (lipoxygenases vs. cyclooxygenases). nih.gov While some LOX products can influence COX activity, the primary role of 11,12,15-THETA in vascular tone appears to be as an alternative relaxant factor rather than a direct modulator of prostaglandin signaling. nih.govnih.gov

Table 2: Research Findings on 11,12,15-THETA and Prostaglandins/COX Products

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| ACh-induced Relaxation | Rabbit Aorta | In aortic rings pretreated with prostaglandin synthesis inhibitors, ACh still induced relaxation. | nih.gov |

| Independent Pathway | Rabbit Aorta | The lipoxygenase pathway mediates non-nitric oxide, non-prostaglandin relaxations to ACh. | nih.gov |

| Common Precursor | General | Both lipoxygenases and cyclooxygenases metabolize arachidonic acid to produce various eicosanoids. | nih.gov |

Synergy or Antagonism with Epoxyeicosatrienoic Acids (EETs) and Cytochrome P450 Products

The biosynthesis of 11,12,15-THETA is intricately linked with cytochrome P450 (CYP450) enzymes, which are also responsible for producing epoxyeicosatrienoic acids (EETs). The proposed biosynthetic pathway suggests that arachidonic acid is first converted by 15-lipoxygenase to 15-hydroperoxyeicosatetraenoic acid (15-HPETE). nih.govresearchgate.net Subsequently, a cytochrome P450-like hydroperoxide isomerase may convert 15-HPETE into hydroxyepoxyeicosatrienoic acid (HEETA) intermediates, such as 15-H-11,12-EETA. nih.govresearchgate.net The final step is the hydrolysis of this epoxy group to form 11,12,15-THETA. nih.gov

This shared enzymatic machinery suggests a close relationship rather than a simple synergistic or antagonistic interaction. Both 11,12,15-THETA and EETs are considered endothelium-derived hyperpolarizing factors that contribute to vasodilation. nih.govahajournals.org Pretreatment of rabbit aortic microsomes with the cytochrome P450 inhibitor miconazole (B906) blocked the formation of 11,12,15-THETA from 15-HPETE, confirming the role of CYP450 in its synthesis. nih.gov Therefore, the interplay is at the level of production, where CYP450 enzymes are essential for generating both classes of lipid mediators. They represent two distinct families of EDHFs that can be produced by the endothelium to regulate vascular tone, often through the shared mechanism of activating K+ channels. ahajournals.orgnih.gov

Table 3: Research Findings on 11,12,15-THETA and EETs/Cytochrome P450 Products

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Biosynthesis | Rabbit Aorta Microsomes | The cytochrome P450 inhibitor miconazole blocked the synthesis of 11,12,15-THETA from 15-HPETE. | nih.gov |

| Precursors | Rabbit Aorta | 15-HPETE is converted to hydroxyepoxyeicosatrienoic acid (HEETA) intermediates before forming THETA. | nih.govresearchgate.net |

| Classification | General | THETAs and EETs are both members of the family of endothelium-derived relaxing factors. | nih.gov |

Interaction with Other Endothelium-Derived Factors

This compound is itself a key endothelium-derived factor, specifically categorized as an endothelium-derived hyperpolarizing factor (EDHF). ahajournals.orgnih.gov The concept of EDHF arose from observations that endothelium-dependent relaxation and hyperpolarization of smooth muscle cells persisted even when NO and prostacyclin pathways were blocked. ahajournals.orgfrontiersin.org 11,12,15-THETA is a chemical mediator that fulfills this role in certain vascular beds, such as the rabbit aorta. nih.govnih.gov

Its primary interaction with the endothelium is its synthesis and release in response to stimuli like acetylcholine. nih.govhmdb.ca Once released, it acts on the underlying vascular smooth muscle cells. The interaction is defined by its mechanism of action: 11,12,15-THETA activates small-conductance calcium-activated potassium channels (SKCa). nih.gov This activation leads to an efflux of potassium ions from the smooth muscle cell, causing hyperpolarization of the cell membrane. nih.gov This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation. frontiersin.org The specific stereoisomer, 11(R),12(S),15(S)-THETA, has been identified as the biologically active form that effectively relaxes the rabbit aorta, and its effects are blocked by apamin, an inhibitor of SKCa channels. nih.gov Therefore, 11,12,15-THETA interacts with the vascular system as a crucial signaling molecule in the EDHF pathway, providing a mechanism for vasodilation that is independent of other major endothelium-derived factors like NO and prostacyclin. nih.govnih.gov

Table 4: Research Findings on 11,12,15-THETA as an Endothelium-Derived Factor

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| EDHF Identification | Rabbit Aorta | 11,12,15-THETA is an EDHF that mediates ACh-induced relaxations. | nih.govnih.gov |

| Mechanism of Action | Rabbit Aorta | Induces relaxation and hyperpolarization by activating K+ channels. | nih.gov |

| Stereospecificity | Rabbit Aorta | The 11(R),12(S),15(S)-THETA isomer is the most potent vasodilator among its stereoisomers. | nih.gov |

Pharmacological and Structural Analogues of 11,12,15 Trihydroxyeicosatrienoic Acid in Research

Synthesis and Characterization of Synthetic Stereoisomers

The complex structure of 11,12,15-THETA, with its multiple chiral centers, has necessitated sophisticated synthetic strategies to produce its various stereoisomers. Researchers have successfully developed asymmetric routes to obtain specific stereoisomers, allowing for detailed investigation into their biological activities.

One notable approach involved a triply convergent, asymmetric synthesis to prepare four stereoisomers of 11,12,15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid. ebi.ac.uk This method utilized a stereospecific, copper-mediated cross-coupling of α,β-dialkoxystannanes with organic electrophiles. The characterization of these synthetic stereoisomers was performed using high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and in vitro bioassays. ebi.ac.uk Through these analytical techniques, it was determined that only the 11(R),12(S),15(S)-THETA stereoisomer was comparable to the naturally occurring material. ebi.ac.uk

Further research has expanded on the synthesis of a broader range of stereoisomers. To determine the exact stereochemical configuration of the endogenously produced 11,12,15-THETA that acts as an endothelium-derived hyperpolarizing factor, eight chemically synthesized stereoisomers of 11,12,15(S)-THETA were produced. nih.gov The comparison of these synthetic isomers with the biological material involved co-migration studies on both reverse- and normal-phase HPLC and gas chromatography. nih.gov

Table 1: Synthetic Stereoisomers of 11,12,15-Trihydroxyeicosatrienoic Acid and their Identification

| Stereoisomer | Synthetic Method Highlights | Analytical Characterization | Reference |

| Four stereoisomers of 11,12,15(S)-THETA | Triply convergent, asymmetric route; Copper-mediated cross-coupling | HPLC, GC/MS, in vitro bioassay | ebi.ac.uk |

| Eight stereoisomers of 11,12,15(S)-THETA | Chemical synthesis for comparison with biological material | Reverse- and normal-phase HPLC, Gas chromatography | nih.gov |

Structure-Activity Relationship Studies for Biological Effects

Structure-activity relationship (SAR) studies have been crucial in understanding the specific structural features of 11,12,15-THETA that are essential for its biological functions, particularly its vasodilatory effects. By comparing the activities of various synthetic stereoisomers, researchers have pinpointed the critical stereochemistry required for receptor binding and downstream signaling.

In a key study, eight synthetic stereoisomers of 11,12,15(S)-THETA were tested for their ability to relax rabbit aorta. nih.gov The results demonstrated a high degree of stereospecificity for this biological effect. The 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid isomer was identified as the most potent vasodilator, inducing a concentration-dependent relaxation of the rabbit aorta with a maximum relaxation of 69 ± 5%. nih.gov In contrast, the 11(S),12(R),15(S),5(Z),8(Z),13(E)-THETA isomer produced a much weaker relaxation of only 22% at the highest concentration tested, while the other six stereoisomers were found to be inactive. nih.gov

The mechanism of action was also shown to be stereospecific. The vasorelaxation induced by the active 11(R),12(S),15(S)-THETA isomer was blocked by apamin, an inhibitor of small-conductance Ca2+-activated K+ (SKCa) channels. nih.gov Further supporting this, whole-cell patch-clamp studies on isolated aortic smooth muscle cells revealed that 11(R),12(S),15(S)-THETA significantly increased outward K+ current by 119 ± 36%, an effect that was also sensitive to apamin. nih.gov The 11(R),12(R),15(S) stereoisomer, however, only produced a minor increase in the outward K+ current of 20 ± 2%. nih.gov These findings strongly suggest that the specific stereochemical arrangement of the hydroxyl groups at the C-11 and C-12 positions is critical for the activation of SKCa channels and the subsequent vasorelaxant effect. The high degree of structural and stereochemical requirement for this activity points towards the existence of a specific binding site or receptor for 11,12,15-THETA. nih.gov

Table 2: Biological Activity of this compound Stereoisomers

| Stereoisomer | Biological Effect (Rabbit Aorta Relaxation) | Mechanism of Action | Reference |

| 11(R),12(S),15(S)-THETA | 69 ± 5% maximum relaxation (concentration-dependent) | Activation of apamin-sensitive K+ channels; 119 ± 36% increase in outward K+ current | nih.gov |

| 11(S),12(R),15(S)-THETA | 22% relaxation at 10⁻⁴ M | - | nih.gov |

| Other six stereoisomers | Inactive | - | nih.gov |

| 11(R),12(R),15(S)-THETA | - | 20 ± 2% increase in outward K+ current | nih.gov |

Development of Probes and Tools for Research Applications

The development of specialized chemical probes and tools derived from the structure of 11,12,15-THETA is a critical next step for advancing the understanding of its molecular mechanisms of action. Such tools can include fluorescently labeled analogues for visualizing its distribution in cells and tissues, biotinylated derivatives for affinity purification of its binding partners, and photoaffinity probes for covalently labeling its receptors.

While the synthesis of stereoisomers has been achieved, the development of dedicated molecular probes for 11,12,15-THETA is not extensively documented in publicly available scientific literature. However, the principles for creating such tools are well-established in chemical biology. For instance, a fluorescent tag could be attached to a part of the molecule that is not critical for its biological activity, as determined by SAR studies. This would allow for real-time imaging of the compound's localization and dynamics within living cells.

Similarly, biotinylated probes could be synthesized to facilitate the isolation and identification of the putative receptor for 11,12,15-THETA. By incubating a cell lysate with a biotinylated 11,12,15-THETA analogue and then using streptavidin-coated beads, any proteins that bind to the analogue could be captured and subsequently identified by techniques such as mass spectrometry.

Photoaffinity labeling is another powerful technique that could be employed. This involves incorporating a photoreactive group into the structure of 11,12,15-THETA. Upon binding to its target protein, the probe can be activated by light to form a covalent bond, permanently linking it to the receptor. This would enable more robust purification and identification of the receptor protein. The successful application of such probes would be invaluable in definitively identifying the molecular targets of 11,12,15-THETA and unraveling the intricate signaling pathways it regulates.

Future Research Directions and Unexplored Avenues for 11,12,15 Trihydroxyeicosatrienoic Acid

Elucidation of Novel Receptors or Binding Partners

The biological activity of 11,12,15-THETA, particularly its ability to induce vascular relaxation, is characterized by a high degree of structural and stereochemical specificity. This strongly implies the existence of a specific binding site or receptor that mediates its effects. Research has shown that out of eight synthesized stereoisomers, only the 11(R),12(S),15(S)-THETA isomer effectively relaxes the rabbit aorta and comigrates with the biologically produced molecule. nih.gov This isomer-specific action, where other stereoisomers are largely inactive, is a hallmark of a targeted receptor-ligand interaction rather than a non-specific effect on the lipid bilayer. nih.gov

The primary known downstream effect of 11,12,15-THETA in vascular smooth muscle is the activation of apamin-sensitive, small-conductance calcium-activated potassium channels (SKCa). nih.govnih.gov This activation leads to membrane hyperpolarization and subsequent muscle relaxation. nih.govnih.govnih.gov While the link to SKCa channels is established, it is not yet clear whether 11,12,15-THETA binds directly to the channel itself, to an associated subunit, or to a distinct G-protein coupled receptor (GPCR) that then modulates channel activity.

Future research must focus on definitively identifying this molecular target. Key research questions include:

Does 11,12,15-THETA directly bind to a subunit of the SKCa potassium channel?

Is there a novel, undiscovered GPCR that specifically binds 11,12,15-THETA?

What are the binding affinities and kinetics of different 11,12,15-THETA stereoisomers to this putative receptor?

Answering these questions will require techniques such as affinity chromatography using a labeled 11,12,15-THETA analog to pull down binding partners, radioligand binding assays with the active stereoisomer, and expression cloning strategies in model cell systems.

Interactive Data Table: Stereoisomer Activity of 11,12,15-THETA

Deeper Understanding of Intracellular Signaling Networks

The known signaling cascade for 11,12,15-THETA in the vasculature involves its synthesis from arachidonic acid via the 15-lipoxygenase pathway and its subsequent action on potassium channels. nih.govnih.govnih.gov The synthesis is initiated by agonists like acetylcholine (B1216132), which activates phospholipases to release arachidonic acid from the cell membrane. nih.govnih.gov This is followed by sequential metabolism by 15-lipoxygenase, a hydroperoxide isomerase, and an epoxide hydrolase to yield 11,12,15-THETA. nih.govnih.gov

While this primary pathway is defined, its integration with other signaling networks is poorly understood. Future research should aim to build a more comprehensive map of the intracellular signaling networks involving 11,12,15-THETA. Important avenues of investigation include:

Crosstalk with other vasoactive pathways: How does 11,12,15-THETA signaling interact with the nitric oxide (NO) and prostacyclin pathways, which also regulate vascular tone?

Identification of secondary messengers: Beyond potassium ion efflux and membrane hyperpolarization, are other second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), or inositol (B14025) phosphates involved in the response to 11,12,15-THETA?

Phosphorylation events: Does the binding of 11,12,15-THETA to its target initiate a phosphorylation cascade involving protein kinases such as Protein Kinase C (PKC) or Protein Kinase A (PKA)?

Transcriptional regulation: Does acute or chronic exposure to 11,12,15-THETA lead to changes in gene expression in target cells?

Exploring these questions will provide a more nuanced view of how 11,12,15-THETA functions, moving beyond a linear pathway to a networked understanding of its role in cellular regulation.

Characterization of 11,12,15-Trihydroxyeicosatrienoic Acid Role in Diverse Physiological Systems (beyond vascular)

Current knowledge of 11,12,15-THETA is overwhelmingly dominated by its function as an endothelium-derived hyperpolarizing factor (EDHF) in the vascular system. nih.govnih.gov However, its enzymatic machinery, the 12- and 15-lipoxygenases, are expressed in a wide variety of tissues and cells, suggesting that 11,12,15-THETA may have currently unrecognized roles in other physiological systems. nih.govmdpi.com

Future research should vigorously explore the function of 11,12,15-THETA in non-vascular contexts:

Inflammation and Immunity: The 15-LOX pathway is a critical player in both the generation and resolution of inflammation. nih.govtaylorandfrancis.com Its products are found in immune cells like monocytes and macrophages and in tissues prone to chronic inflammation. nih.govmdpi.com Studies are needed to determine if 11,12,15-THETA acts as a pro-inflammatory or, perhaps more likely given its relation to other specialized pro-resolving mediators, an anti-inflammatory or pro-resolving molecule in conditions like arthritis or inflammatory bowel disease.

Respiratory System: The 15-LOX pathway is prominent in human airway epithelium, and levels of its metabolites are altered in asthma. nih.gov Investigating whether 11,12,15-THETA is produced in the bronchi and what role it plays in airway tone, mucus secretion, or airway inflammation is a logical next step.

Nervous System: Lipid metabolism and neuroinflammation are intrinsically linked. rupress.org The brain is rich in polyunsaturated fatty acids, and eicosanoids play key roles in synaptic function and inflammatory responses to injury or disease. The potential synthesis and function of 11,12,15-THETA in neurons or glial cells is a complete unknown and represents a significant research opportunity.

Adipose Tissue: 12/15-LOX is highly expressed in adipose tissue, particularly during obesity, and its metabolites can promote the expression of pro-inflammatory cytokines. mdpi.com Determining the specific role of 11,12,15-THETA in adipocyte function and the low-grade inflammation associated with metabolic syndrome is a promising area of inquiry.

Development of Advanced Analytical Techniques for Comprehensive Lipidomics Profiling

The study of lipid mediators like 11,12,15-THETA is analytically challenging due to their low endogenous concentrations, their chemical instability, and the existence of numerous structurally similar isomers. nih.gov While gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold standards for identification and quantification, significant advancements are needed for comprehensive profiling in complex biological samples. nih.govnih.govnih.gov

Future research should focus on developing and applying more powerful analytical platforms:

Enhanced Sensitivity and Throughput: Developing derivatization strategies, such as charge-reversal derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly increase ionization efficiency and detection sensitivity by 10- to 20-fold in mass spectrometry. nih.gov Coupling ultra-high-performance liquid chromatography (UPLC) with the latest generation of triple quadrupole mass spectrometers allows for the creation of high-throughput methods capable of quantifying hundreds of eicosanoids in a single, short analytical run. nih.govlipidmaps.org

Improved Isomer Separation: The biological activity of THETAs is highly dependent on their stereochemistry. nih.gov Advanced separation techniques, such as differential mobility spectrometry (DMS), which separates ions in the gas phase based on their size and shape, can be coupled with MS to help distinguish between closely related isomers that are difficult to resolve by chromatography alone. acs.org

Advanced Bioinformatics: The vast datasets generated by untargeted lipidomics require sophisticated software for processing. Future development of bioinformatics pipelines, such as LipidFinder 2.0, will improve the automated identification of lipids, removal of analytical artifacts (e.g., in-source fragments, salt clusters), and implementation of false discovery rate analysis to enhance confidence in lipid identification. biorxiv.org

Mass Spectrometry Imaging (MSI): To understand the function of 11,12,15-THETA within tissues, it is crucial to know its precise location. MSI techniques, such as MALDI-imaging, could provide spatial maps of 11,12,15-THETA distribution within specific anatomical structures (e.g., within an atherosclerotic plaque or a specific layer of the airway), linking its presence to localized cellular function.

Interactive Data Table: Modern Analytical Approaches for Eicosanoid Analysis

Investigating Genetic and Epigenetic Regulation of this compound Metabolism

The production of 11,12,15-THETA is dependent on the expression and activity of the 15-lipoxygenase enzyme, which is encoded by the ALOX15 gene in humans. nih.gov Variations in this gene and its regulation could therefore be critical determinants of an individual's capacity to produce 11,12,15-THETA, potentially influencing their susceptibility to various diseases.

Future research in this area should pursue two main lines of inquiry:

Genetic Polymorphisms: The ALOX15 gene is located on chromosome 17. nih.gov Studies have already identified single nucleotide polymorphisms (SNPs) in ALOX15 that are associated with inflammatory conditions such as allergic rhinitis and may influence the risk of atherosclerosis. nih.govnih.gov For example, the c.-292C>T promoter polymorphism was found to increase ALOX15 mRNA levels and enzyme activity. nih.gov Future studies should directly investigate how these and other polymorphisms affect the specific production of 11,12,15-THETA and what the functional consequences are for vascular and inflammatory diseases.

Epigenetic Regulation: The metabolism of the parent compound, arachidonic acid, is known to be linked to epigenetic modifications. For instance, arachidonic acid can induce changes in global DNA methylation in a manner dependent on the nuclear receptor PPARα. nih.govnih.gov It is highly plausible that the genes encoding the enzymes of the 15-LOX pathway are themselves subject to epigenetic control. Research is needed to explore whether the promoter regions of ALOX15 and other relevant enzymes are regulated by DNA methylation or histone modifications in different tissues and in response to stimuli like inflammation or diet. rupress.orgnih.gov Understanding this epigenetic layer of control could reveal how environmental factors influence 11,12,15-THETA production and open avenues for novel therapeutic interventions. Tools like CRISPR could be used to precisely edit these genetic and epigenetic sites to definitively study their function. wikipedia.org

Q & A

Q. What experimental methodologies are used to confirm the biosynthesis of 11,12,15-THETA in endothelial cells?

- Methodological Answer :

- Step 1 : Isolate endothelial cells (e.g., rabbit aortic homogenates) and stimulate with agonists like acetylcholine to release arachidonic acid (AA) .

- Step 2 : Incubate AA with 15-lipoxygenase (15-LO) to generate intermediates (e.g., 15-HpETE) .

- Step 3 : Use gas chromatography/mass spectrometry (GC/MS) with derivatization (e.g., trimethylsilylation) to identify 11,12,15-THETA and its isomer 11,14,15-THETA .

- Validation : Confirm hydroxyl and carboxyl groups via chemical modifications (e.g., esterification) and compare retention times with synthetic standards .

Q. How does 11,12,15-THETA function as an endothelium-derived relaxing factor (EDRF)?

- Mechanistic Insights :

- Pathway : 11,12,15-THETA activates K⁺ channels in vascular smooth muscle cells, inducing hyperpolarization and relaxation .

- Cross-talk : Its effects are independent of nitric oxide (NO) and prostacyclin in some arteries (e.g., rabbit aorta) but may synergize with NO in others .

- Experimental Models : Use wire myography in isolated arteries pre-treated with NO synthase inhibitors (e.g., L-NAME) to isolate 15-LO-dependent relaxation .

Q. What analytical techniques are recommended for quantifying 11,12,15-THETA in biological samples?

- Best Practices :

- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate oxylipins from plasma/tissue homogenates .

- Detection : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity; GC/MS with electron ionization (EI) for structural confirmation .

- Challenges : Address isomer interference (e.g., 11,14,15-THETA) using chiral columns or enzymatic hydrolysis .

Advanced Research Questions

Q. How do experimental conditions (e.g., hypoxia) regulate 15-LO activity and 11,12,15-THETA synthesis?

- Key Findings :